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Core Principle: The Enduring Significance of AK1 in
Cellular Energetics
Adenylate kinase 1 (AK1), a pivotal enzyme in cellular energy homeostasis, showcases a

remarkable degree of evolutionary conservation across a wide spectrum of species. This

conservation underscores its fundamental role in maintaining the delicate balance of adenine

nucleotides (ATP, ADP, and AMP), a process critical for cellular function and survival. Encoded

by the AK1 gene, this cytosolic enzyme catalyzes the reversible phosphotransfer reaction: 2

ADP ⇔ ATP + AMP.[1][2] This reaction is not only essential for energy metabolism but also

positions AK1 as a key sensor and regulator in metabolic signaling pathways. Its high

expression in tissues with high energy demand, such as skeletal muscle, brain, and

erythrocytes, further highlights its importance.[3]

This technical guide provides a comprehensive overview of the evolutionary conservation of

the AK1 gene and protein. It delves into the quantitative measures of its conservation, detailed

experimental protocols for its study, and its central role in cellular signaling.

Data Presentation: Quantitative Analysis of AK1
Conservation
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The evolutionary persistence of AK1 is evident in both its gene sequence and protein structure.

The following tables summarize the quantitative data on the conservation of AK1, providing a

clear comparison across different species.

Table 1: AK1 Gene and Protein Sequence Homology

This table presents the percentage of sequence identity and similarity for the AK1 protein

across various species, with Homo sapiens as the reference.

Species
Common
Name

Protein
Identity (%)

Protein
Similarity (%)

Data Source

Pan troglodytes Chimpanzee 99.5 99.5 Ensembl

Macaca mulatta
Rhesus

macaque
97.4 98.5 Ensembl

Mus musculus Mouse 88.1 93.3 Ensembl

Rattus

norvegicus
Rat 87.6 93.3 Ensembl

Bos taurus Cow 89.1 94.8 Ensembl

Gallus gallus Chicken 78.2 87.5 Ensembl

Danio rerio Zebrafish 75.0 88.0 [4]

Saccharomyces

cerevisiae
Baker's Yeast 45.2 63.1 Ensembl

Table 2: Conservation of Key Functional Domains in AK1 Protein

AK1 consists of three primary domains: the CORE domain, the NMP (nucleoside

monophosphate) binding domain, and the LID domain, which undergoes significant

conformational changes during catalysis.[5] This table highlights the high degree of

conservation within these critical domains.
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Domain Function
Conservation
across Vertebrates
(%)

Key Conserved
Residues

CORE

Forms the main

structural scaffold and

contains parts of the

active site.

> 90%
Gly-X-X-X-X-Gly-Lys-

Gly-Thr

NMP-binding

Binds AMP and is

crucial for substrate

specificity.

> 85%
Arg, Asp at the

binding pocket

LID

Closes over the active

site upon ATP binding

to facilitate phosphoryl

transfer and prevent

ATP hydrolysis.

> 88%
Aromatic residues for

stabilization

Experimental Protocols: Methodologies for
Studying AK1 Conservation and Function
This section provides detailed protocols for key experiments used to investigate the AK1 gene

and its protein product.

Adenylate Kinase (AK) Activity Assay
This protocol outlines a common method for measuring AK activity in biological samples, which

is crucial for functional conservation studies. This assay kinetically measures AK activity by

detecting the ATP produced from the substrate ADP.[6][7][8]

Principle: The ATP generated by AK is used in a coupled enzymatic reaction that ultimately

leads to the production of a quantifiable colorimetric or fluorometric signal.

Materials:

AK Assay Buffer
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AK Substrate (ADP)

AK Converter Enzyme Mix (containing enzymes for the coupled reaction)

AK Developer (containing the substrate for the final detection step)

AK Probe (colorimetric or fluorometric)

ATP Standard

96-well microplate (clear for colorimetric, black for fluorometric)

Microplate reader

Tissue or cell samples

Protease inhibitor cocktail

Procedure:

Sample Preparation:

Tissues: Homogenize ~50 mg of tissue in 150 µL of cold AK Assay Buffer containing a

protease inhibitor cocktail.[6][7] Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the

supernatant.[6][7]

Cells: Resuspend 1-5 x 10^6 cells in 150 µL of cold AK Assay Buffer with protease

inhibitors. Disrupt the cells by pipetting or sonication.[6] Centrifuge to pellet debris and

collect the supernatant.[6]

Standard Curve Preparation:

Prepare a series of ATP standards by diluting the ATP stock solution in AK Assay Buffer to

known concentrations.

Reaction Setup:

Add 2-50 µL of sample lysate or purified protein to the wells of the 96-well plate.
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For each sample, prepare a parallel well as a sample background control.

Add a reagent background control well containing only AK Assay Buffer.

If available, include a positive control with a known amount of AK enzyme.

Adjust the volume in all wells to 50 µL with AK Assay Buffer.

Reaction Mix Preparation:

Prepare a Reaction Mix containing AK Assay Buffer, AK Substrate, AK Converter, AK

Developer, and the AK Probe according to the kit manufacturer's instructions.

Prepare a Background Control Mix that is identical to the Reaction Mix but lacks the AK

Substrate.

Assay Measurement:

Add 50 µL of the Reaction Mix to the sample and positive control wells.

Add 50 µL of the Background Control Mix to the standard and sample background control

wells.

Incubate the plate at room temperature for 5-10 minutes.

Measure the absorbance (at 570 nm for colorimetric) or fluorescence (Ex/Em = 535/587

nm for fluorometric) in kinetic mode for 30-60 minutes.[6][7]

Data Analysis:

Subtract the background readings from the sample readings.

Calculate the AK activity based on the rate of signal change and compare it to the ATP

standard curve.

Generation of AK1 Knockout Mice
This protocol describes the general steps for creating an Ak1 knockout mouse model using

homologous recombination in embryonic stem (ES) cells, a powerful tool for studying gene
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function in vivo.[9][10]

Principle: A targeting vector is constructed to replace a critical exon or the entire Ak1 gene with

a selectable marker. This vector is introduced into ES cells, and cells that have undergone

homologous recombination are selected and injected into blastocysts to create chimeric mice.

Materials:

Targeting vector containing a selectable marker (e.g., neomycin resistance gene) flanked by

DNA sequences homologous to the regions upstream and downstream of the Ak1 gene.

Embryonic stem (ES) cells.

Electroporation system.

ES cell culture reagents.

Blastocysts from a donor mouse strain.

Pseudopregnant female mice.

PCR and Southern blotting reagents for screening.

Procedure:

Targeting Vector Construction: Design and construct a targeting vector to disrupt the Ak1

gene. This typically involves replacing one or more exons with a positive selection cassette

(e.g., neomycin resistance). A negative selection marker (e.g., thymidine kinase) can be

included outside the homology arms to select against random integration.[11]

ES Cell Transfection: Introduce the linearized targeting vector into ES cells via

electroporation.

Selection of Recombinant ES Cells:

Culture the transfected ES cells in the presence of a selection agent (e.g., G418 for

neomycin resistance).
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Surviving colonies are picked and expanded.

Screening for Homologous Recombination:

Isolate genomic DNA from the expanded ES cell clones.

Screen for correct targeting events using PCR and Southern blotting to confirm the

desired homologous recombination event.

Blastocyst Injection: Inject the correctly targeted ES cells into the blastocoel of blastocysts

from a donor mouse strain (often distinguished by coat color).[11]

Generation of Chimeric Mice: Transfer the injected blastocysts into the uterus of

pseudopregnant female mice.[11] The resulting offspring (chimeras) will be composed of

cells from both the host blastocyst and the injected ES cells.

Breeding for Germline Transmission: Breed the chimeric mice with wild-type mice. Progeny

with a coat color indicating germline transmission from the ES cells are heterozygous for the

Ak1 knockout allele.

Genotyping and Colony Expansion: Genotype the offspring by PCR to identify heterozygous

mice. Intercross heterozygous mice to produce homozygous Ak1 knockout mice.[9]

Phylogenetic Analysis of the AK1 Gene
This protocol outlines the computational steps to infer the evolutionary relationships of the AK1

gene across different species.

Principle: By comparing the nucleotide or amino acid sequences of AK1 from various

organisms, a phylogenetic tree can be constructed to visualize their evolutionary divergence.

Methodology:

Sequence Retrieval: Obtain AK1 gene or protein sequences from various species of interest

from public databases such as NCBI GenBank or Ensembl.[4][12][13]

Multiple Sequence Alignment (MSA): Align the retrieved sequences using a multiple

sequence alignment tool like ClustalW, MAFFT, or MUSCLE. This step is critical for
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identifying homologous positions in the sequences.

Phylogenetic Tree Construction:

Choose a method for tree building. Common methods include:

Distance-based methods (e.g., Neighbor-Joining): These are computationally fast and

suitable for large datasets.[14]

Character-based methods (e.g., Maximum Likelihood, Bayesian Inference): These

methods are generally more accurate as they evaluate all possible trees and are based

on explicit evolutionary models.[14]

Use phylogenetic software packages such as MEGA (Molecular Evolutionary Genetics

Analysis), PHYLIP, or RAxML to construct the tree.[14]

Tree Evaluation and Visualization:

Assess the statistical reliability of the tree topology using methods like bootstrapping.

Visualize the resulting phylogenetic tree using a tree-viewing program.

Mandatory Visualizations: Signaling Pathways and
Experimental Workflows
Signaling Pathway: AK1 and the AMPK Energy Sensing
Network
AK1 plays a crucial role in cellular energy sensing, primarily through its influence on the

AMP:ATP ratio, which is a key activator of AMP-activated protein kinase (AMPK). AMPK is a

master regulator of metabolism that, once activated, promotes catabolic pathways that

generate ATP while inhibiting anabolic pathways that consume ATP.
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Caption: AK1's role in the AMPK signaling pathway.
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Experimental Workflow: Comparative Genomics of the
AK1 Gene
This diagram illustrates a typical workflow for the comparative genomic analysis of the AK1

gene to study its evolutionary conservation.

1. Sequence Retrieval
(NCBI, Ensembl)

2. Multiple Sequence Alignment
(ClustalW, MAFFT)

5. Structural Homology Modeling
(SWISS-MODEL, Phyre2)

3. Phylogenetic Analysis
(MEGA, RAxML)

4. Sequence Conservation Analysis
(Calculate % identity/similarity)

7. Data Integration and Interpretation

6. Functional Complementation Assay
(e.g., in yeast)

Click to download full resolution via product page

Caption: Workflow for AK1 comparative genomics.

Logical Relationship: Investigating the Impact of an AK1
Mutation
This diagram outlines the logical flow of experiments to characterize the functional

consequences of a newly identified mutation in the AK1 gene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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